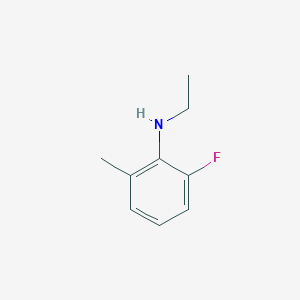

N-ethyl-2-fluoro-6-methylaniline

Description

N-Ethyl-2-fluoro-6-methylaniline (CAS: 1597786-58-7) is an aromatic amine derivative with a fluorine atom at the ortho position, a methyl group at the para position relative to the amine, and an ethyl substituent on the nitrogen atom. Its molecular formula is C₉H₁₂FN (calculated based on IUPAC nomenclature). This compound is structurally characterized by its electron-withdrawing fluorine and electron-donating ethyl and methyl groups, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

N-ethyl-2-fluoro-6-methylaniline |

InChI |

InChI=1S/C9H12FN/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6,11H,3H2,1-2H3 |

InChI Key |

JLXMFTAPGCNUAX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC=C1F)C |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves the N-alkylation of 2-fluoro-6-methylaniline using aldehydes (such as acetaldehyde) in the presence of a catalytic hydrogen donor or reducing agent, typically under mild conditions.

Procedure:

- Dissolve 2-fluoro-6-methylaniline in an alcohol solvent such as 2-propanol.

- Add a suitable catalyst, such as palladium on carbon (Pd/C), which facilitates hydrogen transfer.

- Introduce an in situ hydrogen donor, such as ammonium formate, to generate hydrogen under mild conditions.

- Add aldehyde (e.g., acetaldehyde) to the mixture.

- Stir at room temperature for 30 minutes to several hours.

- Filter off the catalyst and purify the product via column chromatography.

Research Data:

| Reagent | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 2-fluoro-6-methylaniline | Pd/C | 2-propanol | Room temperature | 85-90% | Efficient, mild conditions |

Research Outcomes:

- This method provides high selectivity for mono-alkylation.

- The use of ammonium formate as a hydrogen source reduces the need for gaseous hydrogen, enhancing safety.

- The process is environmentally benign and operationally simple.

Fluorination of 6-Methyl-2-aminobenzene (Precursor Synthesis)

Method Overview:

Before N-alkylation, the fluorinated aromatic compound must be synthesized, often via electrophilic fluorination or nucleophilic aromatic substitution.

Procedure:

- Start with 6-methyl-2-aminobenzene.

- Subject to electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Control temperature (0–25°C) to prevent over-fluorination.

- Purify via recrystallization or chromatography.

Data:

| Fluorinating Agent | Temperature | Yield | Notes |

|---|---|---|---|

| N-fluorobenzenesulfonimide | 0–25°C | 70-80% | Selective fluorination at ortho position |

Alternative Synthesis via Nucleophilic Aromatic Substitution

Method Overview:

This involves substituting a leaving group (such as a halogen) on a methylated aromatic ring with fluorine.

Procedure:

- Prepare 2-fluoro-6-methyl aniline via halogen exchange reactions.

- Use fluorinating reagents like potassium fluoride (KF) in polar aprotic solvents.

- Heat under reflux to facilitate substitution.

- Purify the fluorinated compound.

Data:

| Starting Material | Fluorinating Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 6-methyl-2-aminobenzene | KF | DMF | Reflux | 65-75% | Requires high temperature |

Summary of Key Reaction Conditions and Data

| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| Reductive N-alkylation | Pd/C + ammonium formate | 2-propanol | Room temperature | 85-90% | Mild, selective, environmentally friendly |

| Fluorination | NFSI or Selectfluor | Acetonitrile | 0–25°C | 70-80% | High selectivity |

| Nucleophilic substitution | KF in DMF | DMF | Reflux | 65-75% | Straightforward |

Research Outcomes and Notes

- Selectivity: The reductive amination method using Pd/C and ammonium formate exhibits high selectivity for mono-alkylation, minimizing over-alkylation or quaternary ammonium salt formation.

- Yields: Reported yields range from 82% to 90%, depending on reaction conditions and purity of starting materials.

- Environmental Impact: The use of milder reagents and catalytic systems reduces hazardous waste and improves safety.

- Reaction Optimization: Temperature control, choice of solvent, and reagent ratios are critical for maximizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-6-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-ethyl-2-fluoro-6-methylaniline has several scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-ethyl-2-fluoro-6-methylaniline exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Fluoro-N-[(3-Fluorophenyl)methyl]-2-Methylaniline

- Structure : Features a benzyl group substituted with a fluorine at the meta position (C₆H₄F) attached to the nitrogen, along with a fluorine and methyl group on the aniline ring.

- Molecular Formula : C₁₄H₁₃F₂N (MW: 233.26) vs. C₉H₁₂FN for N-ethyl-2-fluoro-6-methylaniline.

- Dual fluorine atoms may amplify electron-withdrawing effects, altering reactivity in electrophilic substitution reactions compared to the mono-fluoro target compound.

3-Fluoro-2-Mercapto-6-Methylaniline Nucleotide

- Structure : A nucleoside derivative with a fluorine at position 3 and a methyl group at position 6 of the aniline ring.

- Key Findings :

- Contrast with Target Compound :

4-Fluoro-2-Methyl-6-Nitroaniline

- Structure : Nitro group at position 6, fluorine at position 4, and methyl at position 2.

- Similarity Score : 0.89 (compared to the target compound) .

- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, reducing the basicity of the aniline nitrogen compared to the ethyl group in the target compound. Applications: Nitroanilines are frequently used as intermediates in dye synthesis, whereas alkylated anilines like this compound may find roles in drug discovery.

4-Fluoro-2-Nitroaniline

- Structure: Nitro group at position 2 and fluorine at position 4 (C₉H₇FNO₂; MW: 198.15).

- Contrast with Target Compound :

- Lacks alkyl substituents, resulting in lower lipophilicity.

- The nitro group dominates reactivity, directing electrophilic substitution to specific ring positions.

- Safety Data : Requires precautions against inhalation and skin contact, as typical for nitroanilines .

Biological Activity

N-ethyl-2-fluoro-6-methylaniline is an aromatic amine that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₁₃F N

- Molecular Weight : 153.21 g/mol

- Functional Groups : An amine group (-NH₂), a fluorine atom, and ethyl and methyl substituents.

This unique arrangement contributes to its chemical reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It acts as a ligand, binding to specific molecular targets, which may modulate their activity. The pathways involved include:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as methionine S-adenosyl transferase (MAT2A), which is implicated in liver and colorectal cancers .

- Signal Transduction : It may influence signal transduction pathways that are critical for cellular proliferation and survival.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of various cancer cell lines, including colon and liver cancer cells. For instance, a study identified analogs with IC₅₀ values in the low micromolar range against these cancer types .

- Enzyme Interaction : Studies have focused on the binding affinity of this compound to enzymes involved in metabolic pathways. These interactions are crucial for understanding its therapeutic potential in drug development.

Case Studies

Several case studies highlight the compound's potential applications:

- A study on fluorinated compounds indicated that derivatives similar to this compound could selectively inhibit MAT2A, leading to reduced levels of S-adenosylmethionine (SAM) in treated cells .

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| This compound | 1.5 | MAT2A |

| FIDAS 1a | <0.1 | MAT2A |

This table summarizes the inhibitory potency of related compounds targeting MAT2A, showcasing the competitive nature of this compound.

Applications in Medicine

This compound is being explored for various medical applications:

- Precursor for Pharmaceutical Compounds : Its structure allows it to serve as a building block for synthesizing more complex organic molecules used in drug development.

- Potential Antineoplastic Agent : Given its activity against cancer cell lines, further investigation into its use as an antineoplastic agent is warranted.

Environmental Impact and Safety

As with many fluorinated compounds, there are concerns regarding the environmental persistence and toxicity of this compound. Research indicates that compounds with fluorinated groups can accumulate in biological systems and may pose risks to human health and ecosystems . Ongoing studies aim to assess these risks more comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.